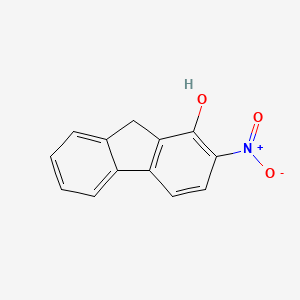

2-Nitro-9h-fluoren-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Nitro-9h-fluoren-1-ol is a useful research compound. Its molecular formula is C13H9NO3 and its molecular weight is 227.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 2-nitro-9H-fluoren-1-ol exhibit significant antimicrobial properties. A study evaluated various synthesized compounds against common pathogens, revealing promising results:

| Compound Name | Zone of Inhibition (mm) | Target Microorganism |

|---|---|---|

| This compound | 17.9 | E. coli |

| N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine | 19.4 | Staphylococcus aureus |

The study indicated that over 80% of the synthesized compounds displayed notable antimicrobial activity, with dimeric compounds showing superior efficacy compared to monomeric counterparts.

Anticancer Properties

this compound has also been investigated for its anticancer potential. In vitro studies have shown that certain derivatives inhibit cell proliferation in various cancer cell lines. For instance, derivatives like N-(4-methoxyphenyl)-N-(9H-fluoren-9-ylidene)amine demonstrated significant cytotoxic effects on breast cancer cells, with IC50 values in the low micromolar range. Mechanistically, these compounds induce apoptosis through oxidative stress and mitochondrial dysfunction.

Organic Synthesis Applications

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in organic synthesis. It has been utilized in the synthesis of various heterocyclic compounds and Schiff bases, which have further applications in pharmaceuticals. For example, this compound has been employed in the synthesis of imidazole-containing spirocycles through superacid-promoted reactions .

Case Study: Synthesis of Imidazole Derivatives

A specific case study involved the reaction of this compound with n-butyllithium to produce spiro[fluorene-9,9'-imidazo[1,2-a]indole]. This reaction yielded high purity and demonstrated the compound's utility as a building block for complex molecular structures .

Material Science Applications

Polymer Chemistry

In material science, this compound is explored for its potential use in polymer synthesis. Its unique chemical structure allows it to act as a functional monomer in the development of novel polymers with specific properties tailored for applications in electronics and photonics.

Analyse Chemischer Reaktionen

Alkylation of the Hydroxyl Group

The hydroxyl group undergoes nucleophilic substitution reactions under basic conditions. In alkylation reactions with ethyl iodide (C₂H₅I):

-

Reagents : Potassium carbonate (K₂CO₃), acetonitrile (ACN), ethyl iodide

-

Conditions : Room temperature to reflux (23–24 hours)

-

Product : 1-Ethoxy-2-nitro-9H-fluorene

Key Data Table :

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| O-Alkylation | K₂CO₃, C₂H₅I | ACN | Reflux | 85% |

Reduction of the Nitro Group

The nitro group can be reduced to an amine (-NH₂) under catalytic hydrogenation or enzymatic conditions:

-

Catalytic Hydrogenation :

-

Catalyst : Raney nickel or palladium on carbon

-

Conditions : H₂ gas (1–3 atm), ethanol solvent

-

Product : 2-Amino-9H-fluoren-1-ol

-

-

Biological Reduction :

Mechanistic Insight :

The reduction proceeds via a nitroso intermediate, with the electron-withdrawing nitro group facilitating electron transfer .

Electrophilic Aromatic Substitution (EAS)

The aromatic rings undergo substitution reactions, with regioselectivity influenced by the -NO₂ and -OH groups:

-

Nitration :

-

Reagents : Concentrated HNO₃/H₂SO₄ mixture

-

Position : Predominantly at the 7- and 9-positions of the fluorene backbone

-

-

Sulfonation :

-

Reagents : Fuming H₂SO₄

-

Position : Directed by the hydroxyl group (ortho/para)

-

Reactivity Comparison :

| Functional Group | Electronic Effect | Directing Behavior |

|---|---|---|

| -NO₂ | Electron-withdrawing | Meta-directing |

| -OH | Electron-donating | Ortho/para-directing |

Cross-Coupling Reactions

The nitro group participates in transition-metal-catalyzed coupling reactions:

-

Nickel-Catalyzed Arylation :

Optimized Protocol :

| Component | Loading/Amount |

|---|---|

| Ni(glyme)Cl₂ | 10 mol% |

| Ligand (L1) | 10 mol% |

| Zn | 3 equiv |

Oxidation and Tautomerism

The hydroxyl group exhibits keto-enol tautomerism under acidic/basic conditions:

-

Oxidation :

-

Reagents : CrO₃ or KMnO₄

-

Product : 2-Nitro-9-fluorenone (quinone derivative)

-

-

Tautomer Equilibrium :

Biological Activation and DNA Adduct Formation

Metabolic reduction in vivo generates reactive intermediates:

Eigenschaften

CAS-Nummer |

6344-59-8 |

|---|---|

Molekularformel |

C13H9NO3 |

Molekulargewicht |

227.21 g/mol |

IUPAC-Name |

2-nitro-9H-fluoren-1-ol |

InChI |

InChI=1S/C13H9NO3/c15-13-11-7-8-3-1-2-4-9(8)10(11)5-6-12(13)14(16)17/h1-6,15H,7H2 |

InChI-Schlüssel |

NKAYMSAPNXUYBD-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2=CC=CC=C2C3=C1C(=C(C=C3)[N+](=O)[O-])O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.